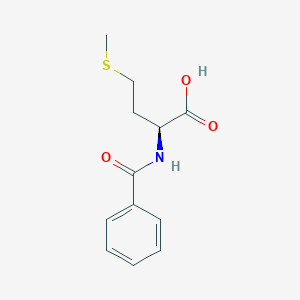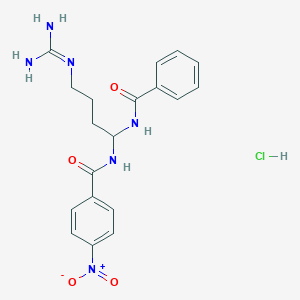
AC-Tyr-nhme
概要
説明
N-acetyl-L-tyrosine methylamide: (AC-Tyr-nhme) is a termini-protected peptide sequence that replicates a portion of the selectivity filter of potassium channels. This compound contains two carbonyl groups among the eight carbonyl groups forming the S1 binding site of the selectivity filter . It is a model compound used to study ion-peptide interactions and the selectivity of potassium channels .
科学的研究の応用
N-acetyl-L-tyrosine methylamide has several scientific research applications, including:
作用機序
Target of Action
AC-Tyr-NHMe, a termini-protected peptide sequence, replicates the GYG portion of one of the four peptide chains comprising the selectivity filter of a potassium (K+) channel . This peptide contains two carbonyl groups, among the eight C=O groups forming the S1 binding site of the selectivity filter . The primary targets of this compound are therefore the K+ channels, which have the unique ability to allow the selective passage of potassium ions at near diffusion-free rates while inhibiting the passage of more abundant sodium ions .
Mode of Action
The mode of action of this compound involves interactions with its targets, leading to changes in ion transport. Three conformations have been identified for both sodium (Na+) and potassium ions complexed to the this compound peptide . Two conformations have the ion bound to the two C=O groups. The third conformation has, in addition, a cation–π interaction with the aromatic ring of tyrosine, i.e., tridentate binding . The relative contributions of the three conformers are approximately the same for K+ this compound, while the tridentate conformer is preferred for Na+ this compound .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to ion transport. Local interactions between chemical functional groups and the ions are responsible for both selectivity and transport . The structures of Na+ and K+ complexed to the this compound peptide have been determined from infrared laser spectroscopy and supporting ab initio calculations .
Result of Action
The result of this compound’s action is the modulation of ion transport through K+ channels. By interacting with these channels, this compound can influence the selective passage of potassium ions, potentially affecting a variety of cellular processes that depend on ion transport .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-L-tyrosine methylamide typically involves the protection of the amino and carboxyl termini of the tyrosine residue. The synthesis can be achieved through standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The reaction conditions often involve the use of protecting groups such as N-acetyl and methylamide to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of N-acetyl-L-tyrosine methylamide may involve large-scale peptide synthesis techniques, including automated peptide synthesizers and high-throughput purification methods. The use of robust protecting groups and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: N-acetyl-L-tyrosine methylamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols under specific conditions.
Substitution: The aromatic ring of tyrosine can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated tyrosine derivatives.
類似化合物との比較
N-acetyl-L-tyrosine ethylamide: Similar to N-acetyl-L-tyrosine methylamide but with an ethylamide group instead of a methylamide group.
N-acetyl-L-tyrosine isopropylamide: Contains an isopropylamide group instead of a methylamide group.
N-acetyl-L-tyrosine tert-butylamide: Features a tert-butylamide group instead of a methylamide group.
Uniqueness: N-acetyl-L-tyrosine methylamide is unique due to its specific interactions with the selectivity filter of potassium channels. The tridentate binding involving the carbonyl groups and the aromatic ring of tyrosine is a distinctive feature that contributes to its high selectivity for potassium ions . This unique binding mode sets it apart from other similar compounds and makes it a valuable model for studying ion channel selectivity .
特性
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxyphenyl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)14-11(12(17)13-2)7-9-3-5-10(16)6-4-9/h3-6,11,16H,7H2,1-2H3,(H,13,17)(H,14,15)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRMBHFDICMQHO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427189 | |
| Record name | Nalpha-Acetyl-N-methyl-L-tyrosinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6367-14-2 | |
| Record name | (αS)-α-(Acetylamino)-4-hydroxy-N-methylbenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6367-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalpha-Acetyl-N-methyl-L-tyrosinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















